molecular formula C10H19N5O B1449969 1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine CAS No. 2096987-83-4

1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine

Cat. No.: B1449969
CAS No.: 2096987-83-4
M. Wt: 225.29 g/mol
InChI Key: DVVDNDZITFZMKM-UHFFFAOYSA-N
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Description

1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine is a useful research compound. Its molecular formula is C10H19N5O and its molecular weight is 225.29 g/mol. The purity is usually 95%.
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Biological Activity

1-[3-Ethyl-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine is a novel compound that combines the piperazine moiety with a triazole structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C10H19N5O
  • Molecular Weight : 225.30 g/mol
  • CAS Number : 2096987-83-4

The compound features a piperazine ring linked to a triazole derivative, which is known for various biological activities including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The incorporation of the piperazine ring may enhance the bioactivity of triazole compounds. In studies involving similar triazole-piperazine derivatives, compounds have shown effectiveness against various fungal strains, suggesting a potential application for this compound in antifungal therapies .

Anticancer Properties

Triazole compounds are also recognized for their anticancer effects. A study highlighted that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival . The unique structure of this compound may contribute to its efficacy in targeting cancer cells.

Acetylcholinesterase Inhibition

Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Virtual screening has shown that some piperazine derivatives can bind effectively to AChE's active site, suggesting that this compound may possess similar inhibitory properties .

Case Studies and Research Findings

StudyFocusFindings
Varadaraju et al. (2013)Piperazine derivatives as AChE inhibitorsIdentified binding interactions at AChE’s active site; potential for Alzheimer’s treatment .
Research on Triazoles (2022)Antifungal activityDemonstrated effectiveness against Candida species; implications for treating fungal infections .
Synthesis of Triazoles (2024)Anticancer activityCertain triazole derivatives showed significant cytotoxicity against breast and lung cancer cells .

Properties

IUPAC Name

1-[5-ethyl-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-3-9-12-10(15(13-9)8-16-2)14-6-4-11-5-7-14/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVDNDZITFZMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=N1)N2CCNCC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine
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1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine
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1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine
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1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine
Reactant of Route 5
1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine
Reactant of Route 6
1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine

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